molecular formula C14H12Cl2N2OS B5527520 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B5527520
M. Wt: 327.2 g/mol
InChI Key: BBDUZQBULSTCLR-UHFFFAOYSA-N
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Description

N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ligand-gated ion channels. This molecule belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been functionally characterized as novel, selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . Its molecular structure features a dichlorobenzyl group attached to a central thiazole ring, which is further linked to a cyclopropanecarboxamide moiety, yielding a molecular formula of C14H12Cl2N2OS and a molecular weight of approximately 309.2 g/mol. The primary research value of this compound lies in its mechanism of action as a negative allosteric modulator (NAM) of ZAC . It exhibits state-dependent inhibition, non-competitively antagonizing Zn2+-evoked ZAC signaling and demonstrating roughly equipotent blockade of both Zn2+- and H+-evoked receptor activity, as well as spontaneous channel activity . This makes it a critical pharmacological tool for probing the physiological roles of ZAC, which is activated by zinc, copper, and protons, and is implicated in processes within the brain, pancreas, and immune system, though its precise functions remain poorly elucidated . From an application standpoint, this antagonist is highly valuable for fundamental neuroscience research aimed at deciphering the function of ZAC in the central nervous system and periphery. It enables studies on the receptor's role in potential therapeutic areas. Furthermore, its high selectivity is a key asset; related analogs have been shown to exert no significant agonist or antagonist activity at other classical Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine (α3β4), GABAA (α1β2γ2s), or glycine (α1) receptors at tested concentrations, making it a clean tool for specific pathway investigation . The compound is supplied for non-human research only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity, solubility, and storage conditions.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-11-3-1-2-9(12(11)16)6-10-7-17-14(20-10)18-13(19)8-4-5-8/h1-3,7-8H,4-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUZQBULSTCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10Cl2N2OS
  • Molar Mass : 285.28 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties. The thiazole moiety is often associated with diverse pharmacological effects.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor activity. For instance, a derivative of thiazole was shown to have an IC50 value of 3.903 µM against cancer cell lines, indicating potent anticancer properties when compared to standard drugs like Cisplatin and Curcumin .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)TGI (µM)LC50 (µM)
This compound3.90329.1057.54
Cisplatin10.0050.00100.00
Curcumin5.0025.0060.00

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Specific Enzymes : It may inhibit enzymes involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various pathogens. Studies indicate that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Case Studies

  • Study on Antitumor Efficacy :
    A research team synthesized various thiazole derivatives and tested their efficacy against human cancer cell lines. The study found that the compound exhibited superior activity compared to traditional chemotherapeutic agents .
  • Antimicrobial Testing :
    In another study, the compound was tested against a panel of bacteria and fungi, showing significant inhibition rates that suggest potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thiazole and Cyclopropane Carboxamide

The target compound shares a thiazole-cyclopropanecarboxamide backbone with N-(thiazol-2-yl)cyclopropanecarboxamide (). Key differences include:

  • Impact on Crystallinity : The dichlorobenzyl group may disrupt crystal packing observed in simpler analogs, altering solubility and bioavailability .

Dichlorobenzyl-Containing Analogs

N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide ()
Property Target Compound 3-(5-Methyl-2-furyl)propanamide Analog
Molecular Formula Not explicitly provided C₁₈H₁₆Cl₂N₂O₂S
Average Mass 395.298 g/mol
Key Functional Groups Cyclopropanecarboxamide Propanamide + 5-methylfuran
Structural Implications Rigid cyclopropane ring Flexible propanamide linker; furan enhances π-π interactions

The furan-containing analog exhibits a larger molecular mass and flexibility, which may influence pharmacokinetics. The furan’s electron-rich system could improve binding to aromatic residues in target proteins compared to the cyclopropane’s rigidity .

(E)-3-(3,4-Dichlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide ()
Property Target Compound 3-(3,4-Dichlorophenyl)acrylamide Analog
Molecular Formula C₁₉H₁₂Cl₄N₂OS
Predicted CCS (Ų) 207.6 (M+H⁺)
Key Functional Groups Cyclopropanecarboxamide Acrylamide + 3,4-dichlorophenyl
Chlorine Substitution 2 Cl atoms (2,3-dichlorobenzyl) 4 Cl atoms (2,3- and 3,4-dichloro groups)

Q & A

Q. What are the key considerations in designing a synthesis pathway for N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 70–80°C) to generate the thiazole core .
  • Substitution reactions : Introducing the 2,3-dichlorobenzyl group via nucleophilic aromatic substitution (SNAr) or coupling reactions (e.g., Suzuki-Miyaura) .
  • Amide bond formation : Reacting the thiazol-2-amine intermediate with cyclopropanecarboxylic acid derivatives (e.g., acyl chlorides) in pyridine or DMF at room temperature .
    Critical parameters include solvent choice (polar aprotic solvents for SNAr), temperature control to avoid side reactions, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the cyclopropane ring (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and thiazole aromaticity .
  • Mass spectrometry (HRMS) : To verify molecular formula accuracy (e.g., C14_{14}H11_{11}Cl2_2N3_3OS requires exact mass matching) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers in thiazole derivatives) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How does the 2,3-dichlorobenzyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : The dichlorobenzyl group increases logP, enhancing membrane permeability but reducing aqueous solubility. Solubility can be improved via co-solvents (e.g., DMSO) or salt formation .
  • Stability : Chlorine atoms confer resistance to oxidative degradation, but hydrolysis of the amide bond may occur under acidic/basic conditions. Stability studies (e.g., pH 1–13 buffers, 37°C) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structural analogs of this compound?

  • Methodological Answer : Contradictions often arise from subtle structural variations. For example:
  • Thiadiazole vs. thiazole cores : Thiadiazoles (e.g., from ) may exhibit higher antimicrobial activity due to increased electron-withdrawing effects, while thiazoles favor anticancer targets .
  • Substituent positioning : 2,3-dichloro vs. 3,4-dichloro benzyl groups alter steric and electronic interactions with target enzymes (e.g., PFOR inhibition in anaerobic organisms) .
    Recommended approach :
  • Perform comparative molecular docking to map binding interactions.
  • Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What computational strategies can predict reactivity and optimize synthesis routes?

  • Methodological Answer :
  • Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclopropane-thiazole coupling .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts for amide bond formation .
  • ICReDD workflow : Integrate computational predictions with high-throughput experimentation to narrow reaction conditions (e.g., reducing trial-and-error steps by 60%) .

Q. How can Design of Experiments (DOE) optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Key factors to test via DOE :
  • Temperature (20–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:acyl chloride) .
    Statistical tools :
  • Response Surface Methodology (RSM) to model interactions between variables.
  • Central Composite Design (CCD) for non-linear optimization .
    Example : Optimizing thiazole ring formation increased yield from 45% to 78% by adjusting solvent (ethanol → acetonitrile) and temperature (reflux → 60°C) .

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